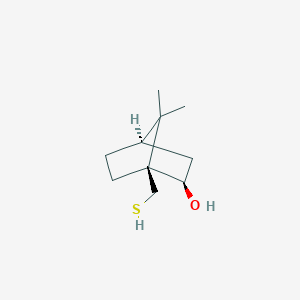
(1S)-(-)-10-Mercaptoisoborneol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-(-)-10-Mercaptoisoborneol is a chiral organosulfur compound with a unique structure that includes a mercapto group (-SH) attached to an isoborneol skeleton. This compound is known for its distinctive odor and is used in various chemical and industrial applications due to its reactivity and chiral properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-10-Mercaptoisoborneol typically involves the reduction of camphor derivatives. One common method is the reduction of 10-camphorsulfonic acid using thiol reagents under controlled conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the desired enantiomeric purity and chemical stability.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-(-)-10-Mercaptoisoborneol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form more stable derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Various alkyl halides and nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced sulfur-containing compounds.
Substitution: Substituted isoborneol derivatives.
Aplicaciones Científicas De Investigación
(1S)-(-)-10-Mercaptoisoborneol is utilized in several scientific research fields:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique chiral properties.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-(-)-10-Mercaptoisoborneol involves its interaction with various molecular targets through its mercapto group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
(1R)-(+)-10-Mercaptoisoborneol: The enantiomer of (1S)-(-)-10-Mercaptoisoborneol with similar chemical properties but different biological activities.
Camphor: A structurally related compound used in various applications.
Isoborneol: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical and biological systems. Its mercapto group also provides a versatile functional handle for various chemical transformations.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
Propiedades
Fórmula molecular |
C10H18OS |
|---|---|
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
(1S,2R,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8-,10-/m1/s1 |
Clave InChI |
PYQMNINTTPIRIT-NQMVMOMDSA-N |
SMILES isomérico |
CC1([C@@H]2CC[C@]1([C@@H](C2)O)CS)C |
SMILES canónico |
CC1(C2CCC1(C(C2)O)CS)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


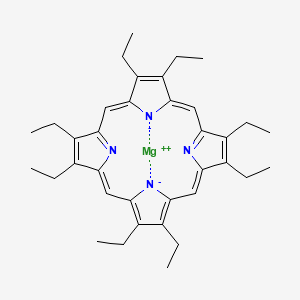
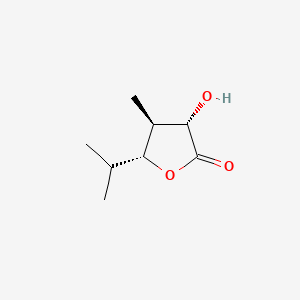
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
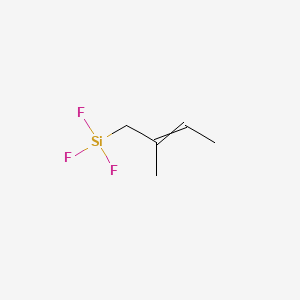
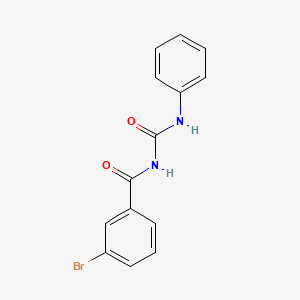
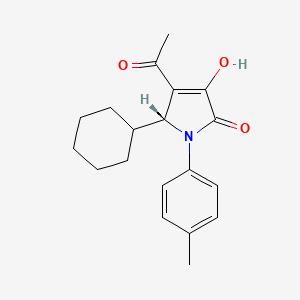
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
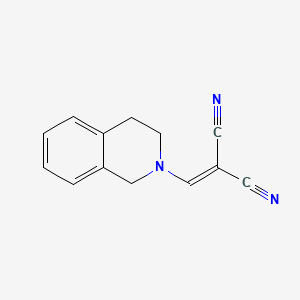
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
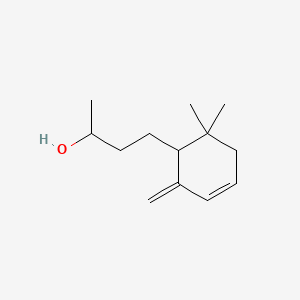
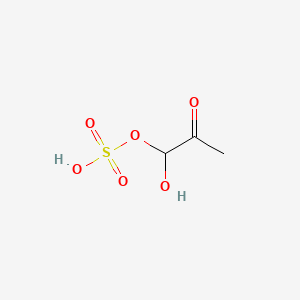
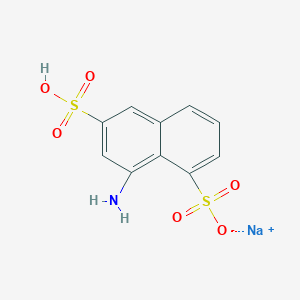
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
